2-Nitro-1H-indole-3-carbaldehyde
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Overview
Description
2-Nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the second position and an aldehyde group at the third position of the indole ring. It is a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1H-indole-3-carbaldehyde typically involves the nitration of 1H-indole-3-carbaldehyde. One common method is the direct nitration using nitric acid and sulfuric acid under controlled temperature conditions. Another approach involves the use of nitrating agents such as nitronium tetrafluoroborate in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 2-Nitro-1H-indole-3-carboxylic acid.
Reduction: 2-Amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-Nitro-1H-indole-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-1H-indole-3-carbaldehyde: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-Nitro-1H-indole-3-carboxylic acid: The carboxylic acid derivative of 2-Nitro-1H-indole-3-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-5-7-6-3-1-2-4-8(6)10-9(7)11(13)14/h1-5,10H |
InChI Key |
LWALXHVEMHTZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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